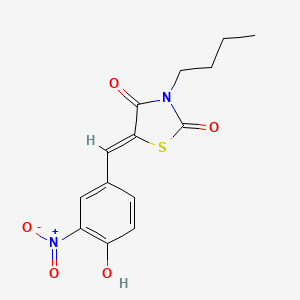

![molecular formula C21H22N2O2 B4023286 N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide](/img/structure/B4023286.png)

N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide and related compounds typically involves multiple steps, including the preparation of key intermediates like substituted 1-phenyl-2-propanones, which are further processed through nitration, amination, and condensation reactions (Werbel et al., 1986). These processes highlight the complexity and the meticulous conditions required for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of di-n-butyltin(IV) complexes with quinolinyl derivatives has been determined, showcasing the coordination geometry and the molecular interactions within these complexes (Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving quinolinyl derivatives often include interactions with metal ions, leading to the formation of coordination complexes. These reactions are pivotal for exploring the chemical properties and potential applications of these compounds in various fields, including catalysis and material science. The reactivity of quinolinyl derivatives with metals such as Cu(I), Ag(I), and Pd(II) has been documented, illustrating their versatility in forming complex structures (Son et al., 2010).

Physical Properties Analysis

The physical properties of N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]-3-methylbutanamide and similar compounds, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. These properties are often determined through experimental methods, including thermogravimetric analysis and differential scanning calorimetry, to assess the stability and behavior of these compounds under various conditions.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding the behavior of these compounds in chemical reactions and potential biological applications. Studies on the hydrolysis and protodeboronation of ambiphilic quinolinyl derivatives highlight the complex chemical behavior and the influence of molecular structure on reactivity and stability (Son et al., 2010).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoline derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For example, a series of benzo[d]thiazolyl substituted-2-quinolone hybrids demonstrated significant anticancer activity, with some compounds showing promising results against MCF-7 and WRL68 cancer cells. These findings suggest that quinoline derivatives could be explored as potential anticancer agents (Girish Bolakatti et al., 2020).

Antimicrobial and Antiprotozoal Agents

Quinoline derivatives have also been investigated for their antimicrobial and antiprotozoal activities. A study on N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating that these compounds could serve as potential antimicrobial and antiprotozoal agents (N. Patel et al., 2017).

Enzyme Inhibition for Neurological Conditions

Another study identified 8-hydroxy quinolines as potent inhibitors of catechol O-methyltransferase (COMT), with selectivity for the membrane-bound form of the enzyme. These compounds demonstrated in vivo modulation of dopamine metabolites in the brain, suggesting potential applications in the treatment of neurological and psychiatric conditions associated with compromised cortical dopamine signaling (I. Buchler et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been explored as corrosion inhibitors for various metals in acidic environments. For instance, a study on the corrosion inhibitory action of 7-alkyl-8-Hydroxyquinolines on C35E steel in HCl electrolyte demonstrated that these compounds significantly improved the anti-corrosion properties of C35E steel, indicating their potential as corrosion inhibiting additives (M. El faydy et al., 2020).

Eigenschaften

IUPAC Name |

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-14(2)13-18(24)23-19(15-7-4-3-5-8-15)17-11-10-16-9-6-12-22-20(16)21(17)25/h3-12,14,19,25H,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECHRCZFFNFJCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(8-hydroxy-7-quinolyl)-phenyl-methyl]-3-methyl-butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4023217.png)

![1-benzyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4023219.png)

![1-benzoylpropyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4023224.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4023231.png)

![N-(4-fluorobenzyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4023235.png)

![2-(2-{[allyl(2-methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B4023246.png)

![2-[1-({1-[(5-fluoro-2-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanamine](/img/structure/B4023252.png)

![3-(3,4-dimethylphenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4023263.png)

![ethyl 4-[6-oxo-7-(3,4,5-trimethoxybenzylidene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4023269.png)

![3-chloro-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1H-pyrrole-2,5-dione](/img/structure/B4023276.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4023291.png)

![methyl 1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B4023302.png)